4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
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Properties
IUPAC Name |
4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15(27)17-8-10-18(11-9-17)22(28)26(14-16-5-4-12-24-13-16)23-25-21-19(29-2)6-3-7-20(21)30-23/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKFIXFZLOXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anti-tubercular, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The compound's structure can be represented as follows:
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds related to benzothiazole derivatives. For instance, a series of substituted benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several showed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties . The docking studies revealed favorable molecular interactions that suggest the suitability of these compounds for further development against tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have been documented in various studies. A study synthesized novel derivatives that demonstrated significant inhibition of inflammatory markers in vitro. Specifically, compounds with methoxy substitutions showed enhanced activity against pro-inflammatory cytokines . These findings suggest that this compound could possess similar anti-inflammatory effects due to its structural similarities.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values for certain derivatives ranging from 1.2 to 5.3 μM against human cancer cell lines such as MCF-7 and HCT116 . The observed antiproliferative activity suggests that the compound may interfere with cancer cell growth through mechanisms that warrant further exploration.
Data Summary
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Anti-inflammatory | Pro-inflammatory cytokines | Significant | |
| Anticancer | MCF-7, HCT116 | 1.2 - 5.3 |
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Anti-Tubercular Study : A series of benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions showed enhanced efficacy and low toxicity towards human cells .
- Anti-inflammatory Research : Research on methoxy-substituted benzothiazoles indicated their potential in reducing inflammation through inhibition of key inflammatory pathways .
- Cancer Cell Proliferation : A study demonstrated that certain benzothiazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
The compound demonstrates potential as an antimicrobial agent , with studies indicating activity against various bacterial strains. The benzothiazole moiety is particularly noted for its ability to inhibit bacterial growth and has been linked to anti-cancer properties. Research has shown that derivatives of benzothiazole exhibit a range of biological activities including anti-inflammatory, anti-diabetic, and anti-cancer effects .
Case Study: Antimicrobial Activity
In a study evaluating the antibacterial activity of benzothiazole derivatives, compounds similar to 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide were tested against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated significant inhibition at varying concentrations, suggesting that this class of compounds could serve as effective antimicrobial agents .
Cancer Research
The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies indicate that it might inhibit key enzymes responsible for tumor growth, making it a candidate for further investigation in cancer therapies.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of benzothiazole derivatives. The ability of these compounds to cross the blood-brain barrier may allow them to exert effects on neurological disorders.
Case Study: Neuroprotective Effects
Research has indicated that certain benzothiazole derivatives exhibit neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step reactions. Initial steps may include the formation of the benzothiazole ring followed by acetylation and functionalization with pyridine derivatives.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of the benzothiazole ring |
| Step 2 | Acetylation using acetic anhydride |
| Step 3 | Functionalization with pyridine derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
